2-(2-Ethynylphenyl)naphthalene is an organic compound characterized by its unique structure, which consists of a naphthalene core substituted with an ethynylphenyl group. This compound is recognized for its potential applications in various fields, including materials science and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 204.27 g/mol.
Research indicates that 2-(2-Ethynylphenyl)naphthalene may exhibit biological activities, particularly in the context of its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the activation of various therapeutic agents. Studies have shown that compounds similar to 2-(2-Ethynylphenyl)naphthalene can influence enzyme activity, potentially leading to implications in pharmacology and toxicology .
The synthesis of 2-(2-Ethynylphenyl)naphthalene typically involves:
2-(2-Ethynylphenyl)naphthalene finds applications in several areas:
Interaction studies have shown that 2-(2-Ethynylphenyl)naphthalene interacts significantly with cytochrome P450 enzymes, particularly P450 2A13 and P450 2A6. These interactions can lead to alterations in enzyme activity, affecting drug metabolism pathways. Such studies are crucial for understanding the pharmacokinetics of compounds containing similar structures and their implications in drug design .
Several compounds share structural similarities with 2-(2-Ethynylphenyl)naphthalene. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Ethynyl-naphthalene | Naphthalene substituted with an ethynyl group | Exhibits different reactivity patterns than 2-(2-Ethynylphenyl)naphthalene. |
| 2-(Phenylethynyl)naphthalene | Naphthalene with a phenylethynyl substituent | Potentially different biological activity profile due to phenyl substitution. |
| 1-(3-Ethynylphenyl)naphthalene | Naphthalene with ethynyl group on the first position | Different regioselectivity may influence its chemical behavior. |
| 4-Ethynylnaphthalene | Ethynyl group at the fourth position of naphthalene | Unique electronic properties compared to 2-(2-Ethynylphenyl)naphthalene. |
The uniqueness of 2-(2-Ethynylphenyl)naphthalene lies in its specific substitution pattern and resultant properties, which may lead to distinct reactivity and biological interactions compared to these similar compounds.
Naphthalene’s inherent aromatic stability poses challenges for direct functionalization, necessitating strategies that temporarily disrupt its aromaticity. Dearomative difunctionalization has emerged as a powerful method to access three-dimensional architectures from planar aromatic precursors. For 2-(2-ethynylphenyl)naphthalene, palladium-catalyzed dearomative 1,4-diarylation reactions enable the simultaneous introduction of ethynyl and aryl groups at specific positions.
In a seminal study, a palladium-catalyzed tandem Heck/Suzuki coupling sequence was employed to achieve regioselective 1,4-difunctionalization of naphthalene. This strategy leverages naphthalene as a masked conjugated diene, undergoing initial palladium-mediated insertion into the aromatic system followed by Suzuki cross-coupling. The reaction proceeds with excellent regio- and diastereoselectivity (up to 86:8 dr), yielding spirocyclic 1,4-dihydronaphthalene derivatives. Key to this transformation is the suppression of competing pathways, such as intramolecular C–H arylation and reductive Heck reactions, through precise ligand and solvent control.
Density functional theory (DFT) calculations reveal that the exergonic insertion of palladium into the naphthalene double bond drives the reaction toward the desired 1,4-difunctionalization pathway. This mechanistic insight underscores the importance of transition state stabilization in dictating regioselectivity.
Transition metal-catalyzed cross-coupling reactions remain the cornerstone of ethynyl-functionalized PAH synthesis. The Sonogashira coupling, which couples aryl halides with terminal alkynes, is particularly pivotal for introducing ethynyl groups into naphthalene systems.
Traditional Sonogashira reactions require copper co-catalysts and amine bases, which pose environmental and toxicity concerns. Recent advances have eliminated these prerequisites while maintaining high efficiency. For example, a room-temperature, copper-free Sonogashira protocol using Pd(CH₃CN)₂Cl₂ (0.5 mol%) and cataCXium A (1 mol%) in 2-methyltetrahydrofuran (2-MeTHF) achieves multifold coupling with aryl iodides and bromides. The reaction proceeds via a Pd(0)/Pd(II) cycle, where oxidative addition of the aryl halide is rate-determining.
Key advantages of this system include:
Tandem Heck/Suzuki sequences enable the simultaneous introduction of ethynyl and aryl groups. For instance, 1-(2-bromophenyl)naphthalene undergoes palladium-catalyzed coupling with phenylacetylene and arylboronic acids, yielding 1,4-diarylated products with >20:1 regioselectivity. This method circumvents the need for pre-functionalized ethynyl precursors.
The shift toward sustainable synthesis has driven innovations in solvent-free and energy-efficient methodologies for 2-(2-ethynylphenyl)naphthalene.
Recent protocols eliminate solvents entirely, relying on mechanochemical activation or neat reaction conditions. For example, ball-milling aryl iodides with phenylacetylene in the presence of Pd/C and K₂CO₃ achieves coupling yields comparable to traditional methods (85–92%) while reducing reaction times by 50%.
2-MeTHF and cyclopentyl methyl ether (CPME) have emerged as eco-friendly alternatives to conventional solvents. A comparative analysis of solvent systems reveals:
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| 2-MeTHF | 6.2 | 80 | 95 |
| CPME | 4.8 | 106 | 89 |
| DMF | 36.7 | 153 | 91 |
| THF | 7.5 | 66 | 88 |
2-MeTHF’s low polarity and high biomass-derived content make it ideal for large-scale synthesis. Additionally, its immiscibility with water facilitates product separation via aqueous extraction.
The choice of base significantly impacts reaction efficiency and environmental footprint. Cs₂CO₃ outperforms traditional bases like K₃PO₄ or Et₃N in copper-free Sonogashira couplings, achieving near-quantitative yields (98%) at room temperature. This is attributed to its strong basicity and ability to stabilize palladium intermediates.
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(2-ethynylphenyl)naphthalene |
| CAS Number | 2055074-80-9 |
| Molecular Formula | C18H12 |
| Molecular Weight (g/mol) | 228.29 |
| Physical State | Liquid |
| Appearance | Yellow oil |
| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8 °C) |
The development of nonlinear optical materials based on 2-(2-Ethynylphenyl)naphthalene stems from its extended π-conjugated system, which facilitates efficient nonlinear optical responses [4]. Research on related ethynylated naphthalene derivatives has demonstrated significant potential for third-order nonlinear optical applications [5]. The presence of the ethynyl group attached to the phenyl ring creates an extended conjugation pathway that enhances the compound's hyperpolarizability characteristics [4].
Studies on structurally similar compounds, such as 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one, have shown first hyperpolarizability values of 420.51 × 10⁻³⁰ esu with optical band gaps of 2.92 eV [4]. These findings indicate that the incorporation of ethynyl groups into naphthalene-based systems significantly improves nonlinear optical properties through enhanced π-conjugation [4]. The molecular design featuring donor-π-acceptor configuration creates favorable conditions for charge transfer processes essential for nonlinear optical behavior [6].
| Compound | First Hyperpolarizability β (×10⁻³⁰ esu) | Optical Band Gap (eV) | Third-order NLO coefficient (×10⁻⁵ mW⁻¹) | Application |
|---|---|---|---|---|
| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one | 420.51 | 2.92 | N/A | Nonlinear Optical material |
| 1,4-bis((triisopropylsilyl)ethynyl)naphthalene | N/A | N/A | N/A | Ultraviolet photon upconversion (20.5% efficiency) |
| Push-pull naphthalene derivative | 4747 (×10⁻²⁷) | 2.048 | N/A | Push-pull nonlinear optical chromophore |
| Transition metal naphthalenedisulfonates | N/A | N/A | 1.85, 1.12, 1.73 | Third-order nonlinear optical materials |
The computational studies utilizing density functional theory have revealed that naphthalene-based derivatives with ethynyl substituents exhibit enhanced polarizability and hyperpolarizability compared to unsubstituted systems [6] [7]. The theoretical calculations demonstrate that the energy gap trend follows specific patterns based on substituent positioning, with compounds featuring ethynyl groups showing reduced band gaps favorable for nonlinear optical applications [6]. Advanced computational analysis using M06/6-311G(d,p) level theory has confirmed that the presence of π-conjugated acetylide groups improves nonlinear optical properties significantly [4].
Recent investigations into third-order nonlinear optical properties of naphthalene-containing coordination polymers have demonstrated absorption coefficients ranging from 1.12 × 10⁻⁵ to 2.68 × 10⁻⁷ mW⁻¹, indicating strong reverse saturable absorption activity [8] [9]. These materials show promise for applications in optical limiting and third-order nonlinear optics [8]. The incorporation of ethynyl functionality into naphthalene frameworks creates materials with tunable nonlinear optical responses suitable for photonic device applications [10].
2-(2-Ethynylphenyl)naphthalene demonstrates significant potential in organic light-emitting diode architectures due to its favorable electronic properties and emission characteristics [11]. The compound's extended aromatic system with ethynyl functionality provides excellent charge transport properties essential for efficient electroluminescence [12]. Research on related phenylethynyl naphthalene compounds has revealed promising photophysical properties including strong fluorescence and appropriate energy levels for organic light-emitting diode applications [13].
Spectroscopic investigations of 1-(phenylethynyl)naphthalene have shown electronic transitions at 30823 cm⁻¹ with considerable vibrational activity and excited state lifetimes in the nanosecond range [13] [14]. The ionization energy of 7.58 eV positions these materials favorably for organic light-emitting diode device integration [13]. The presence of the ethynyl group enhances the rigidity of the molecular structure, contributing to improved photoluminescence quantum yields [15].
| Material Class | Emission Wavelength (nm) | Turn-on Voltage (V) | External Quantum Efficiency (%) | Application |
|---|---|---|---|---|
| Anthracene derivatives | 424, 462 | 1.47-3.5 | N/A | Blue organic light-emitting diode with ultralow voltage |
| Hexaphenylbenzene derivatives | 400-461 | 7.31-7.87 | 1.89-3.59 | Deep blue emission |
| Phenylethynyl compounds | 305-398 | N/A | N/A | Electronic spectroscopy studies |
| π-conjugated polymers | 748-870 | N/A | 1.12-3.13 | Near-infrared organic light-emitting diode devices |
The development of blue organic light-emitting diodes utilizing naphthalene-based materials has achieved remarkable progress, with turn-on voltages as low as 1.47 V for blue emission at 462 nm [16]. These devices demonstrate the potential for ultralow voltage operation through appropriate donor-acceptor interface design [16]. The charge transfer state formation at the donor-acceptor interface enables efficient energy transfer to the triplet state of the emitter, facilitating triplet-triplet annihilation upconversion emission [16].
Studies on hexaphenylbenzene derivatives containing naphthalene moieties have shown external quantum efficiencies ranging from 1.89% to 3.59% with excellent color purity [12]. The introduction of aromatic amine side groups improves electroluminescence properties including color purity and operating voltage [12]. These materials exhibit superior thermal properties with decomposition temperatures exceeding 448°C [12].
The electronic spectroscopy of phenylethynyl naphthalene compounds reveals multiple absorption bands attributed to π-π* and n-π* transitions [4]. The maximum wavelength absorption occurs at 266 nm for π-π* transitions and 335 nm for n-π* transitions in dichloromethane solution [4]. The optical energy band gap calculations yield values around 2.92 eV, positioning these materials appropriately for blue light emission applications [4].
The supramolecular self-assembly behavior of 2-(2-Ethynylphenyl)naphthalene is governed by strong π-π stacking interactions characteristic of extended aromatic systems [17]. The compound's naphthalene core provides multiple sites for intermolecular interactions, while the ethynyl functionality offers additional possibilities for directional assembly [18]. Research on naphthalene diimide derivatives has demonstrated that π-π stacking interactions can be effectively utilized to create highly ordered supramolecular structures [19].
The formation of supramolecular assemblies through π-π stacking interactions has been extensively studied in naphthalene-containing systems [20]. These assemblies exhibit remarkable structural diversity including fibrillar gels, nanotubes, vesicles, and polymersomes depending on the specific molecular design and assembly conditions [19]. The incorporation of hydrogen bonding functional groups alongside the aromatic core enhances assembly stability and provides additional control over supramolecular architecture [18].
| System Type | Assembly Mechanism | Structure | Properties |
|---|---|---|---|
| Naphthalene diimide derivatives | π-π stacking, hydrogen bonding | Fibrillar gels, nanotubes, vesicles | Electrochromic switching, conductivity |
| Platinum(II) complexes with naphthalene units | Platinum···Platinum and π-π stacking interactions | Helical coordination polymers | Luminescent metallogels |
| Dirhodium(II) tetracarboxylate paddlewheels | 1:1 complexation with 1,4-diazabicyclo[2.2.2]octane | One-handed helical assemblies | Chiroptical switching materials |
| π-conjugated peptides | π-π interactions, lattice-guided assembly | One-dimensional chiral nanostructures | Enhanced photocurrent generation |
Platinum(II) complexes containing naphthalene units demonstrate unique supramolecular assembly behavior through combined platinum···platinum and π-π stacking interactions [18]. These systems form helical coordination polymers with controlled propeller chirality that exhibit luminescent properties [18]. The cooperative nucleation-elongation mechanism drives the formation of high-order hierarchical architectures stabilized by intermolecular hydrogen bonding networks [21].
Dirhodium(II) tetracarboxylate paddlewheels bearing naphthalene-containing ligands form coordination-driven supramolecular helical assemblies through 1:1 complexation with 1,4-diazabicyclo[2.2.2]octane [21]. These assemblies exhibit one-handed helical coordination polymers with controlled propeller chirality stabilized by intermolecular hydrogen bonding [21]. The systems demonstrate remarkable "sergeants and soldiers" effects and "majority rule" phenomena in chiral amplification [21].
The lattice-guided assembly of π-conjugated materials containing naphthalene units has shown promise for creating ordered optoelectronic interfaces [22]. The dimensional complementarity between crystalline substrates and supramolecular organic materials provides effective control over assembly direction and order [22]. These heterostructures demonstrate enhanced photocurrent generation compared to drop-cast films, indicating improved charge transport properties [22].
Density Functional Theory has emerged as the primary computational method for investigating the electronic structure of organic compounds, including substituted naphthalene derivatives such as 2-(2-Ethynylphenyl)naphthalene [1] [2] [3]. The application of Density Functional Theory to naphthalene-based systems provides comprehensive insights into fundamental electronic properties including frontier molecular orbital energies, electron density distributions, and charge transfer characteristics [4] [5].
The selection of appropriate exchange-correlation functionals represents a critical aspect of Density Functional Theory calculations for aromatic systems. The B3LYP hybrid functional has demonstrated consistent reliability for naphthalene derivatives, providing accurate descriptions of structural parameters and electronic properties when combined with appropriate basis sets [3] [4] [6]. Studies utilizing the B3LYP/6-31G basis set combination for naphthalene systems have yielded Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gaps ranging from 4.71 to 4.75 electron volts, demonstrating strong consistency with experimental observations [3].
For naphthalene-based compounds, Density Functional Theory calculations reveal characteristic electronic properties that are significantly influenced by substituent effects. The introduction of ethynyl and phenyl substituents, as present in 2-(2-Ethynylphenyl)naphthalene, modifies the electronic structure through several mechanisms including orbital mixing and conjugation extension [7] [8].
| Electronic Property | Typical Value Range | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 eV | B3LYP/6-31G(d,p) [4] |
| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV | B3LYP/6-31G(d,p) [4] |
| Energy Gap | 4.0 to 5.0 eV | B3LYP/6-31G [3] |
| Ionization Potential | 7.5 to 8.5 eV | B3LYP/6-31G(d,p) [4] |
| Electron Affinity | 0.5 to 1.5 eV | B3LYP/6-31G(d,p) [4] |
The frontier molecular orbital analysis reveals that the ethynyl substituent significantly affects the electronic structure by extending the conjugated π-system. This extension leads to stabilization of both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels, with the Highest Occupied Molecular Orbital typically showing greater stabilization due to enhanced delocalization [8]. The phenyl ring attachment further contributes to orbital mixing effects that can either increase or decrease the energy gap depending on the specific substitution pattern [7].
Density Functional Theory calculations employing the 6-31G(d,p) basis set have proven particularly effective for accurately predicting bond lengths and angles in substituted naphthalene systems [4] [6]. The calculated geometric parameters typically show deviations of less than 0.02 Ångström for bond lengths and less than 2 degrees for bond angles when compared to experimental crystallographic data [4].
The choice of basis set significantly influences the accuracy of electronic structure predictions for aromatic compounds. Triple-zeta quality basis sets such as 6-311G(d,p) provide enhanced accuracy for electronic properties, though double-zeta basis sets like 6-31G(d,p) offer an optimal balance between computational efficiency and accuracy for routine calculations [9] [10]. For systems requiring diffuse functions, the 6-31+G(d,p) basis set has demonstrated superior performance in calculating relative energies and conformational properties [11].
Recent studies have established that the computational protocol selection must consider the specific properties of interest. For aromatic systems containing ethynyl substituents, polarization functions are essential for accurate description of the extended π-conjugation, while diffuse functions become important when studying anionic species or calculating accurate polarizabilities [11] [12].
Time-Dependent Density Functional Theory represents the state-of-the-art computational approach for investigating excited state properties and optical transitions in organic molecules [13] [14] [15]. For naphthalene derivatives such as 2-(2-Ethynylphenyl)naphthalene, Time-Dependent Density Functional Theory calculations provide detailed information about electronic transitions, oscillator strengths, and absorption spectra characteristics [16] [17].
The theoretical foundation of Time-Dependent Density Functional Theory enables accurate prediction of vertical excitation energies with typical deviations of less than 0.3 electron volts from experimental values for polycyclic aromatic hydrocarbons [16] [17]. For naphthalene-based systems, Time-Dependent Density Functional Theory calculations using the Becke-Lee-Yang-Parr functional combined with 6-31G basis sets have demonstrated excellent agreement with experimental photoelectron spectroscopy and electronic absorption spectroscopy data [17].
The electronic excited states of substituted naphthalene compounds exhibit distinct characteristics that can be systematically analyzed through Time-Dependent Density Functional Theory calculations. The lowest excited states typically involve π → π* transitions localized primarily on the aromatic framework, with contributions from substituent orbitals depending on the degree of conjugation [16] [17].
| Transition Type | Energy Range (eV) | Oscillator Strength | Character |
|---|---|---|---|
| π → π* (S₀ → S₁) | 3.5 - 4.5 | 0.01 - 0.1 | Forbidden transition [17] |
| π → π* (S₀ → S₂) | 4.0 - 5.0 | 0.1 - 0.8 | Allowed transition [17] |
| π* ← σ | 5.5 - 6.5 | 0.05 - 0.3 | Charge transfer [17] |
| n → π* | 4.5 - 5.5 | 0.001 - 0.01 | Heteroatom excitation [5] |
For 2-(2-Ethynylphenyl)naphthalene, the presence of the ethynyl linkage significantly modifies the excited state manifold by introducing additional low-lying excited states arising from extended conjugation. Time-Dependent Density Functional Theory calculations predict that these systems exhibit enhanced oscillator strengths for certain transitions due to increased transition dipole moments [15] [18].
The accuracy of Time-Dependent Density Functional Theory calculations for excited states depends critically on the exchange-correlation functional selection. Hybrid functionals containing exact Hartree-Fock exchange, such as B3LYP and PBE0, generally provide superior performance for valence excited states of aromatic compounds [18] [19]. However, range-separated functionals like CAM-B3LYP and ωB97XD may be necessary for accurate description of charge-transfer excited states [19].
Advanced Time-Dependent Density Functional Theory protocols for aromatic systems typically employ the following computational strategy:
The Tamm-Dancoff approximation to Time-Dependent Density Functional Theory has shown particular utility for calculating excited states of polycyclic aromatic hydrocarbons, often providing improved numerical stability while maintaining accuracy comparable to full Time-Dependent Density Functional Theory [16] [17].
Time-Dependent Density Functional Theory calculations enable quantitative prediction of absorption spectra for substituted naphthalene derivatives. The computed vertical excitation energies and oscillator strengths can be convoluted with appropriate line-shape functions to generate theoretical absorption spectra for direct comparison with experimental ultraviolet-visible spectroscopy data [20] [21].
For naphthalene derivatives, the characteristic absorption features include:
Recent benchmarking studies have demonstrated that Time-Dependent Density Functional Theory calculations using the M06-2X functional with def2-TZVP basis sets provide optimal accuracy for predicting both excitation energies and oscillator strengths in organic electronic materials [21]. This methodology achieves correlation coefficients exceeding 0.9 when compared to experimental absorption data for diverse organic chromophores [21].